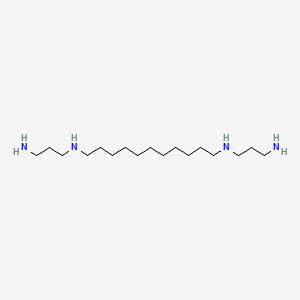
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound features an oxirane ring (epoxide) and a thienyl group, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester typically involves the reaction of 3-(2-thienyl)oxirane with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of acids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and diols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted alcohols and ethers.
科学的研究の応用
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through epoxide ring-opening reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Oxiranecarboxylic acid, 3-(2-furyl)-, 1-methylethyl ester: Similar structure but with a furan ring instead of a thienyl group.
Oxiranecarboxylic acid, 3-(2-phenyl)-, 1-methylethyl ester: Contains a phenyl group instead of a thienyl group.
Uniqueness
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
特性
CAS番号 |
140623-68-3 |
|---|---|
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC名 |
propan-2-yl 3-thiophen-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-6(2)12-10(11)9-8(13-9)7-4-3-5-14-7/h3-6,8-9H,1-2H3 |
InChIキー |
YKLYMRQUGLXOJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1C(O1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)



